![molecular formula C15H14N4O3S B2513144 N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide CAS No. 860650-78-8](/img/structure/B2513144.png)
N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide
Descripción general
Descripción
N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide is a chemical compound with the molecular formula C15H14N4O3S and a molecular weight of 330.36 g/mol . This compound features an indazole moiety, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry .
Mecanismo De Acción
Target of action
Indazole derivatives are known to interact with a variety of biological targets. For instance, some indazole derivatives have been found to have anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Sulfonamides, on the other hand, are often used as antibiotics that inhibit bacterial growth by interfering with the synthesis of folic acid .
Mode of action
Sulfonamides, for example, are structural analogs of para-aminobenzoic acid (PABA) and inhibit the enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor of folic acid .
Biochemical pathways
Given the wide range of biological activities exhibited by indazole derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
Indazole derivatives are generally well absorbed and can exhibit good bioavailability .
Result of action
Based on the known activities of indazole derivatives, potential effects could include anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Métodos De Preparación
The synthesis of N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide typically involves the reaction of 4-aminosulfonylphenylacetic acid with 1H-indazole-4-amine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide has several scientific research applications, including:
Comparación Con Compuestos Similares
N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide can be compared with other indazole derivatives, such as:
3-amino-1H-indazole-1-carboxamides: These compounds also exhibit antiproliferative activity and are used in cancer research.
N-(4-benzylphenyl)-1H-indazole-1-carboxamide: This compound has shown significant biological activity against various cancer cell lines.
N-(4-butoxyphenyl)-1H-indazole-1-carboxamide: Known for its ability to inhibit cell growth and induce cell cycle arrest.
The uniqueness of this compound lies in its specific sulfonyl and acetamide functional groups, which contribute to its distinct chemical and biological properties .
Actividad Biológica
N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indazole moiety, which is known for its diverse biological activities. The compound's structure contributes to its interaction with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, derivatives containing the indazole nucleus have shown cytotoxic effects against various cancer cell lines. A study reported that certain indazole derivatives demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating their potential as anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Indazole Derivative 1 | HCT-116 | 1.9 |
Indazole Derivative 2 | MCF-7 | 2.3 |
Reference Drug (Doxorubicin) | HCT-116 | 3.23 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, a study highlighted that certain benzimidazole derivatives exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting that the sulfonamide group may enhance antimicrobial properties .
Pathogen | Activity | MIC (µg/mL) |
---|---|---|
S. aureus | Inhibition | 2 |
E. coli | Inhibition | 5 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : Similar compounds have been shown to interact with various receptors, including tyrosine kinases, leading to altered signaling pathways associated with tumor growth.
- Antimicrobial Mechanisms : The presence of the sulfonamide group may interfere with bacterial folic acid synthesis, contributing to its antimicrobial effects.
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- Study on Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their anticancer properties. The most active compounds displayed significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Evaluation : Research conducted on benzimidazole derivatives highlighted their effectiveness against resistant strains of bacteria, providing insights into their potential use in treating infections caused by multidrug-resistant organisms .
Propiedades
IUPAC Name |
N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-10(20)17-11-5-7-12(8-6-11)23(21,22)19-15-4-2-3-14-13(15)9-16-18-14/h2-9,19H,1H3,(H,16,18)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMGCIUNDVAVEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320737 | |
Record name | N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824440 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860650-78-8 | |
Record name | N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.